trans-4-Methoxytetrahydro-2H-pyran-3-aminehydrochloride

Description

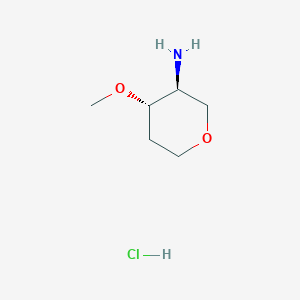

trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is a chiral amine derivative featuring a tetrahydropyran (oxane) ring substituted with a methoxy group at the 4-position and an amine group at the 3-position in a trans configuration. Its IUPAC name is (3R,4R)-4-methoxyoxan-3-amine hydrochloride, and it has CAS numbers 152658-17-8 (primary) and 1657033-35-6 (alternate vendor-specific identifier) . The compound is synthesized as a high-purity (98–99%) hydrochloride salt, commonly supplied in 25 kg packaging for industrial use in pharmaceuticals, agrochemicals, and organic synthesis . Its structural rigidity and stereochemistry make it a valuable intermediate in enantioselective synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways.

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

(3S,4S)-4-methoxyoxan-3-amine;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |

InChI Key |

JGDOVOWMWSBVCD-GEMLJDPKSA-N |

Isomeric SMILES |

CO[C@H]1CCOC[C@@H]1N.Cl |

Canonical SMILES |

COC1CCOCC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis of the Tetrahydropyran Scaffold

The tetrahydropyran ring in trans-4-methoxytetrahydro-2H-pyran-3-amine hydrochloride is constructed via cyclization strategies that control the trans configuration of the methoxy and amine groups. A common approach involves the acid-catalyzed cyclization of epoxide or diol precursors (Figure 1). For example, epichlorohydrin derivatives can undergo ring-opening with methanol under basic conditions to form a diol intermediate, which is subsequently cyclized using a Brønsted acid catalyst like p-toluenesulfonic acid (p-TsOH) .

Key reaction conditions :

-

Yield: ~70–85% (estimated based on analogous cyclizations).

The stereochemical outcome is influenced by the precursor’s configuration. For instance, starting with (3R,4R)-configured intermediates ensures the trans relationship between the methoxy (C4) and amine (C3) groups .

Reductive Amination for Amine Group Introduction

Reductive amination is a critical step for introducing the amine group at the C3 position. A ketone intermediate, such as 4-methoxytetrahydro-2H-pyran-3-one, is reacted with ammonia or ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst are commonly employed .

Typical protocol :

-

Substrate : 4-Methoxytetrahydro-2H-pyran-3-one (1.0 equiv).

-

Ammonia source : NH4OAc (2.0 equiv).

-

Reducing agent : NaBH3CN (1.5 equiv).

-

Solvent : Methanol or ethanol.

This method achieves moderate to high diastereoselectivity (dr 3:1 to 5:1) for the trans isomer, which is further enriched via crystallization .

Resolution of Diastereomers and Purification

Due to the inherent stereochemical challenges, the crude product often contains a mixture of trans and cis diastereomers. Chiral column chromatography (e.g., using cellulose-based stationary phases) or recrystallization from ethanol/water mixtures is employed to isolate the trans-4-methoxytetrahydro-2H-pyran-3-amine . Suppliers report a final purity of ≥95% after these steps .

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the amine with hydrochloric acid (HCl) in a polar aprotic solvent like diethyl ether or tetrahydrofuran (THF) .

Procedure :

-

Dissolve trans-4-methoxytetrahydro-2H-pyran-3-amine (1.0 equiv) in anhydrous THF.

-

Add 1.1 equivalents of HCl (gas or 4M in dioxane) dropwise at 0°C.

The resulting solid is typically characterized by melting point analysis and NMR spectroscopy to confirm purity and stereochemistry .

Alternative Routes: Ring-Opening of Aziridines

An alternative method involves the ring-opening of aziridine derivatives with methanol. For example, (3R,4R)-3-aziridinyltetrahydro-2H-pyran-4-ol reacts with methanol under acidic conditions to yield the methoxyamine product. This route offers high stereocontrol but requires specialized aziridine precursors .

Industrial-Scale Production and Challenges

Industrial synthesis prioritizes cost-effectiveness and scalability. Key challenges include:

-

Stereoselectivity : Achieving dr >20:1 for trans configurations requires optimized catalysts (e.g., chiral Bronsted acids) .

-

Purification : Large-scale chromatography is impractical; instead, fractional crystallization or diastereomeric salt formation with chiral acids (e.g., tartaric acid) is used .

-

Yield optimization : Reported yields range from 50–70% on multi-kilogram scales .

Analytical Characterization

Final product quality is verified using:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: This compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halides and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the effects of amine derivatives on various biological systems. It can be used in assays to investigate enzyme activity and receptor binding .

Medicine: In the medical field, trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .

Mechanism of Action

The mechanism of action of trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride with structurally related tetrahydropyran derivatives:

*Similarity scores based on Tanimoto structural similarity indices .

†Scores derived from comparative analyses of functional groups and ring systems.

‡Exact match (1.00) indicates identical core scaffold but differing stereochemistry.

Pharmacological and Industrial Relevance

- Drug Development : While Trazodone HCl (CAS 25332-39-2) and Benazepril HCl (CAS 86541-74-4) are direct APIs , the target compound serves as a precursor in synthesizing enantiopure agents, similar to tropane alkaloids or neuromodulators.

- Stability : The hydrochloride salt form ensures stability during storage (10-day stocking period ), contrasting with free-base analogs prone to oxidation.

Research Findings and Industrial Data

- Pricing : Priced at $100/kg, the compound is costlier than Tolperisone HCl ($10/kg) due to its specialized stereochemistry and lower commercial availability .

- Analytical Methods : RP-HPLC protocols validated for related hydrochlorides (e.g., Amitriptyline HCl ) can be adapted for purity testing, leveraging UV detection at 210–254 nm.

Biological Activity

trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula CHClNO and a molecular weight of 167.63 g/mol. Its structure comprises a tetrahydropyran ring, which contributes to its solubility in polar solvents like water. The presence of the methoxy group enhances its biological interactions by increasing lipophilicity and modifying receptor binding profiles.

Mechanisms of Biological Activity

The biological activity of trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is primarily attributed to its interactions with various biological targets. Research indicates that it may modulate enzyme activities and receptor interactions, influencing pathways related to cell proliferation, apoptosis, and metabolic processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Receptor Modulation : It may interact with neurotransmitter receptors, suggesting possible applications in neuropharmacology.

- Antioxidant Activity : Preliminary studies indicate that it exhibits antioxidant properties, potentially mitigating oxidative stress in cells .

Pharmacological Effects

Research has highlighted several pharmacological effects associated with trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride:

1. Antioxidant Properties

Studies have demonstrated that this compound can scavenge free radicals, reducing oxidative stress markers in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Cytotoxicity Studies

In vitro studies using the MTT assay have evaluated the cytotoxic effects of trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

3. Interaction with Cancer Pathways

Molecular docking studies have revealed that the compound interacts with key proteins involved in cancer progression, such as CXCR4 and HER2. These interactions may inhibit tumor growth and metastasis .

Comparative Analysis

To better understand the uniqueness of trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride, it is compared with similar compounds based on their structural features and biological activities.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1245724-46-2 | Similar amine structure without methoxy group |

| Tetrahydrofuran-3-amine hydrochloride | 204512-94-7 | Lacks the tetrahydropyran ring |

| (R)-3-Aminotetrahydrofuran hydrochloride | 1072015-52-1 | Contains a similar cyclic structure |

| Tetrahydro-2H-pyran-4-amine hydrochloride | 33024-60-1 | Variation in ring position |

This table illustrates how trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride stands out due to its methoxy substitution, which may enhance its biological activity compared to structurally similar compounds.

Case Studies

- Antioxidant Efficacy : A study on the antioxidant properties revealed that trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride significantly reduced oxidative stress markers in vitro, supporting its potential use in therapeutic applications targeting oxidative stress-related diseases .

- Cytotoxicity Against Ovarian Cancer : In an experimental model, this compound was tested against ovarian cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through modulation of apoptotic pathways involving Bcl-xL and caspase activation.

Q & A

Q. What alternative synthetic routes exist for this compound, and how do they compare in efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.